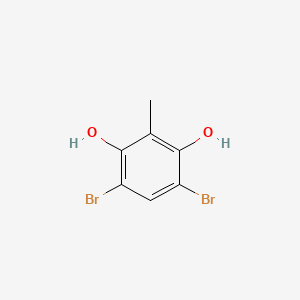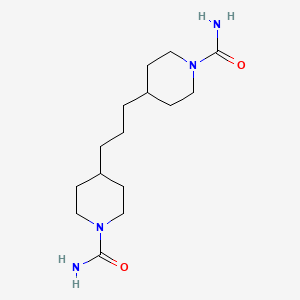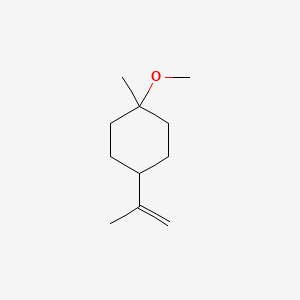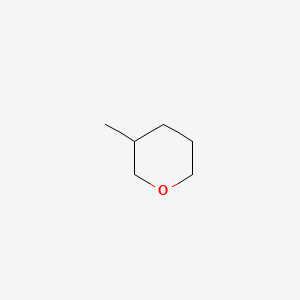
gamma-Glu-cys disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-glutamyl-cysteine disulfide is a compound derived from glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is the most abundant intracellular thiol and plays a crucial role in cellular redox homeostasis. Gamma-glutamyl-cysteine disulfide is formed through the oxidation of glutathione, resulting in the formation of a disulfide bond between two cysteine residues.
准备方法
Synthetic Routes and Reaction Conditions
Gamma-glutamyl-cysteine disulfide can be synthesized through the oxidation of gamma-glutamyl-cysteine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction is carried out under mild conditions to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
In industrial settings, gamma-glutamyl-cysteine disulfide is produced through enzymatic processes involving gamma-glutamyl-cysteine synthetase and glutathione synthetase. These enzymes catalyze the formation of gamma-glutamyl-cysteine, which is then oxidized to form the disulfide compound. The production process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Gamma-glutamyl-cysteine disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation states of sulfur.
Reduction: It can be reduced back to gamma-glutamyl-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: The disulfide bond can be cleaved and substituted with other thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Thiol-containing compounds under mild conditions.
Major Products Formed
Oxidation: Higher oxidation states of sulfur-containing compounds.
Reduction: Gamma-glutamyl-cysteine.
Substitution: Various thiol-substituted derivatives.
科学研究应用
Gamma-glutamyl-cysteine disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Investigated for its role in cellular redox homeostasis and oxidative stress response.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of antioxidants and other redox-active compounds.
作用机制
Gamma-glutamyl-cysteine disulfide exerts its effects primarily through its redox activity. The disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in redox signaling and maintain cellular redox balance. The compound interacts with various molecular targets, including enzymes involved in redox reactions and proteins with reactive thiol groups. These interactions modulate the activity of these proteins and contribute to the regulation of cellular processes.
相似化合物的比较
Gamma-glutamyl-cysteine disulfide is unique in its structure and redox properties compared to other similar compounds. Some similar compounds include:
Glutathione disulfide: Formed from the oxidation of glutathione, but contains an additional glycine residue.
Cystine: A disulfide formed from the oxidation of cysteine, but lacks the gamma-glutamyl moiety.
Gamma-glutamyl-cysteine: The reduced form of gamma-glutamyl-cysteine disulfide, without the disulfide bond.
Gamma-glutamyl-cysteine disulfide stands out due to its specific role in redox signaling and its ability to form reversible disulfide bonds, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
23052-19-9 |
|---|---|
分子式 |
C16H26N4O10S2 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(1R)-2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26N4O10S2/c17-7(13(23)24)1-3-11(21)19-9(15(27)28)5-31-32-6-10(16(29)30)20-12(22)4-2-8(18)14(25)26/h7-10H,1-6,17-18H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)/t7-,8-,9-,10-/m0/s1 |
InChI 键 |
GOZJYXJJQVGDOJ-XKNYDFJKSA-N |
手性 SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
规范 SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
同义词 |
is-gamma-glutamylcystine gamma-Glu-Cys disulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


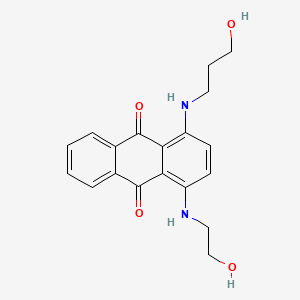
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-methoxyphenyl]-](/img/structure/B1614862.png)
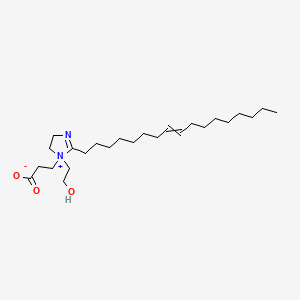
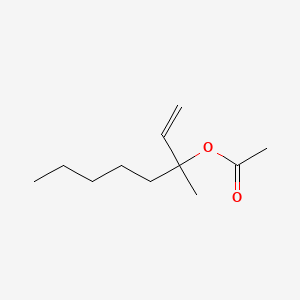

![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)
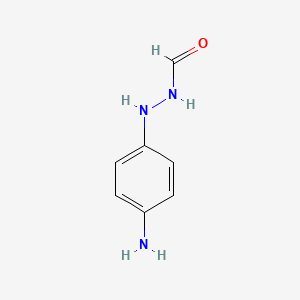
![Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate](/img/structure/B1614875.png)

